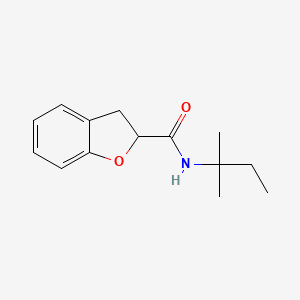
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that is classified as a designer drug. It belongs to the pyrovalerone family of drugs and has been found to have stimulant effects on the central nervous system. MDPV was first synthesized in the 1960s but gained popularity as a recreational drug in the early 2000s.
Aplicaciones Científicas De Investigación
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. In animal studies, this compound has been found to increase locomotor activity and improve cognitive function. Additionally, this compound has been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and norepinephrine transporters.
Mecanismo De Acción
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine in the brain, resulting in increased levels of these neurotransmitters. This leads to increased stimulation of the central nervous system, resulting in the stimulant effects associated with this compound use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound use include increased heart rate, blood pressure, and body temperature. Additionally, this compound has been found to cause anxiety, paranoia, and hallucinations in some users. Long-term use of this compound has been associated with addiction, psychosis, and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and ability to selectively target dopamine and norepinephrine transporters. However, the potential for abuse and addiction limits its use in research, and ethical considerations must be taken into account when using this compound in animal studies.
Direcciones Futuras
Future research on 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one should focus on its potential therapeutic applications, particularly in the treatment of ADHD and depression. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body. This includes the potential for addiction and the development of psychiatric disorders. Finally, more research is needed to develop safer and more effective treatments for substance abuse disorders, including those related to this compound use.
Métodos De Síntesis
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of pyridine. The Leuckart reaction involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride. The reductive amination of pyridine involves the reaction of 3-pyridinecarboxaldehyde with methylamine, followed by reduction with sodium borohydride. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography.
Propiedades
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-4-3-9-16(11-12)14(17)7-6-13-5-2-8-15-10-13/h2,5,8,10,12H,3-4,6-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWRIRSFUDHUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

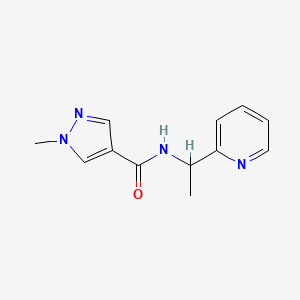

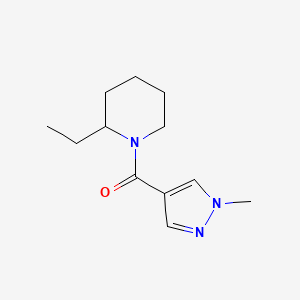


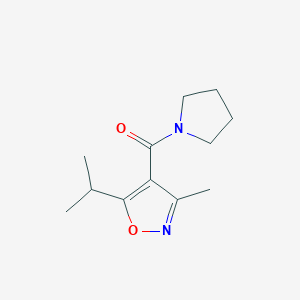

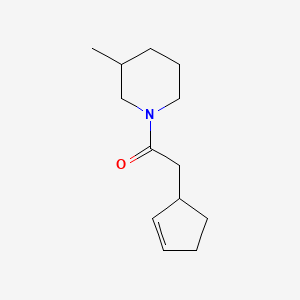
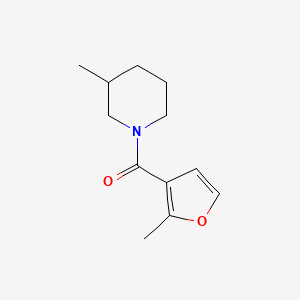
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
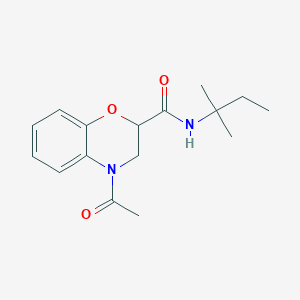
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
